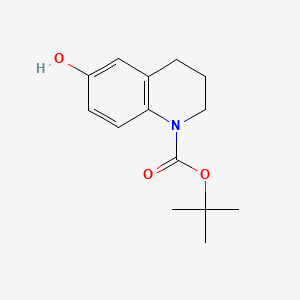
Methyl-d3 butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-d3 butyrate is a deuterated ester with the molecular formula C5H10O2. It is a derivative of butyric acid where the hydrogen atoms in the methyl group are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl-d3 butyrate can be synthesized through the esterification of butyric acid with methanol-d3. The reaction is typically catalyzed by an acid such as sulfuric acid or a heterogeneous catalyst like amberlyst-15. The reaction is carried out under reflux conditions to ensure complete conversion. The optimal reaction conditions include a temperature of 343 K, an alcohol to acid ratio of 3:1, and a catalyst loading of 6.5% by weight .
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor to maintain consistent reaction conditions and high yield. The use of molecular sieves to remove water formed during the reaction can further drive the reaction towards completion .
Análisis De Reacciones Químicas
Types of Reactions: Methyl-d3 butyrate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of the ester into butyric acid and methanol-d3 in the presence of water and an acid or base catalyst.
Oxidation: Oxidation of the ester can lead to the formation of butyric acid and other oxidation products.
Common Reagents and Conditions:
Esterification: Butyric acid, methanol-d3, sulfuric acid or amberlyst-15 catalyst, reflux conditions.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide, acidic or basic medium.
Major Products:
Esterification: this compound.
Hydrolysis: Butyric acid and methanol-d3.
Oxidation: Butyric acid and other oxidation products.
Aplicaciones Científicas De Investigación
Methyl-d3 butyrate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of butyrate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of butyrate derivatives.
Mecanismo De Acción
The mechanism of action of methyl-d3 butyrate involves its incorporation into metabolic pathways where it can be used as a substrate or intermediate. In biological systems, it is metabolized similarly to non-deuterated butyrate, but the presence of deuterium can affect reaction rates and pathways. The compound can interact with enzymes involved in fatty acid metabolism and influence cellular processes such as energy production and signal transduction .
Comparación Con Compuestos Similares
- Ethyl-d3 butyrate
- Propyl-d3 butyrate
- Methyl-d3 acetate
- Methyl-d3 propionate
Methyl-d3 butyrate stands out due to its specific isotopic labeling, making it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
38666-81-8 |
|---|---|
Fórmula molecular |
C5H10O2 |
Peso molecular |
105.151 |
Nombre IUPAC |
trideuteriomethyl butanoate |
InChI |
InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3/i2D3 |
Clave InChI |
UUIQMZJEGPQKFD-BMSJAHLVSA-N |
SMILES |
CCCC(=O)OC |
Sinónimos |
Butyric Acid Methyl-d3 Ester; Butyric Acid Ester with Me-d3-OH; 3-Methyl-d3-propanoic Acid Methyl-d3 Ester; Methyl-d3 Butanoate; Methyl-d3 n-Butyrate; NSC 9380-d3; Butanoic Acid Methyl-d3 Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)
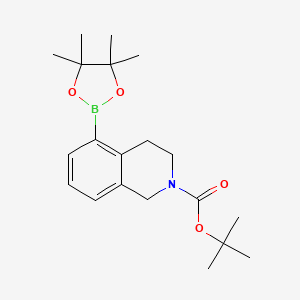
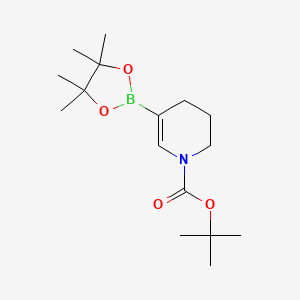
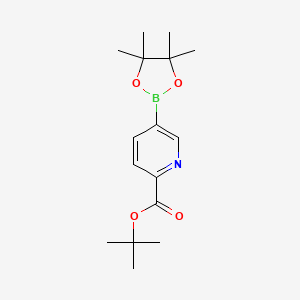
![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)
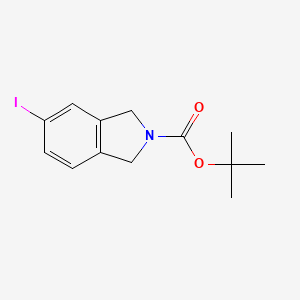
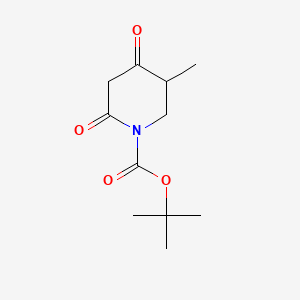
![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)
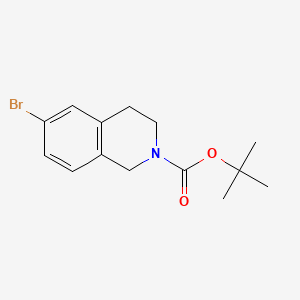
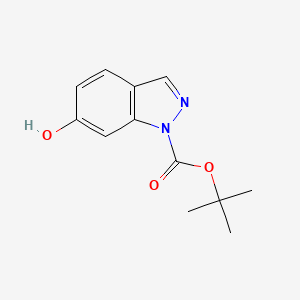
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)
